molecular formula C11H14N2O2S B1378827 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole CAS No. 1803591-38-9

1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole

Cat. No. B1378827
M. Wt: 238.31 g/mol
InChI Key: QXQLKGNARUPODE-UHFFFAOYSA-N
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Description

1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 . It is used in scientific research and has a complex molecular structure.


Molecular Structure Analysis

The molecular structure of 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole is complex, contributing to its versatility in various scientific studies. The compound’s InChI Key and other detailed structural information are not provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole are not fully detailed in the search results. It is known that the compound has a molecular weight of 238.31 . More specific properties such as boiling point and physical form are not provided .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Azetidine and oxetane sulfinate salts, closely related to the compound , offer an efficient pathway for introducing four-membered heterocycles into indoles, showcasing their importance in synthetic organic chemistry for constructing complex molecular structures (Nassoy, Raubo, & Harrity, 2015).
  • A methodology involving the Rh(II)-catalyzed reaction of 2,2-diaryl-2H-azirines with 1-sulfonyl-1,2,3-triazoles has been developed for the stereoselective synthesis of a variety of 1,2,3-trisubstituted indoles, demonstrating the utility of sulfonyl derivatives in facilitating complex chemical transformations (Khaidarov et al., 2019).

Green Synthesis and Insecticidal Applications

  • A green synthesis approach for 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones demonstrates the potential environmental benefits of employing ionic liquids in the synthesis of compounds with potential insecticidal properties (Jain, Sharma, & Kumar, 2013).

Advances in Functionalized Indoles Synthesis

  • Sulfonyl azoles, including sulfonyl indoles, serve as precursors in synthesizing functionalized 3-substituted indoles, indazoles, and pyrroles, highlighting the role of sulfonyl derivatives in diversifying synthetic routes for constructing biologically relevant molecules (Palmieri & Petrini, 2016).
  • The metal- and base-free synthesis approach using iodine for the sulfenylation of indoles with aryl-/alkyl sulfonyl chlorides underscores the potential for developing more sustainable and accessible chemical processes (Kumaraswamy, Raju, & Narayanarao, 2015).

Multicomponent Reactions for Heterocyclic Compounds

  • Copper-catalyzed reactions involving sulfonyl azides, alkynes, and allylamines offer a route to 2,3-dihydro-1H-imidazo-[1,2-a]indoles, showcasing the versatility of sulfonyl derivatives in multicomponent synthesis strategies (Jin et al., 2020).

Safety And Hazards

While specific safety and hazard information for 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole is not available, general precautionary statements are provided. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid contact with eyes, skin, or clothing, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(azetidin-3-ylsulfonyl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-16(15,10-7-12-8-10)13-6-5-9-3-1-2-4-11(9)13/h1-4,10,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQLKGNARUPODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 2
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 3
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 4
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 5
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 6
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole

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